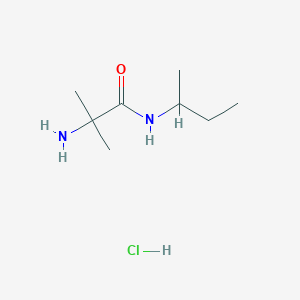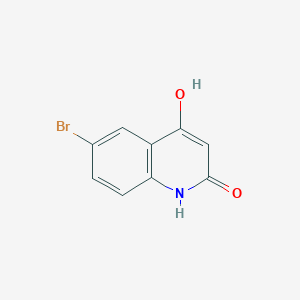
6-溴-4-羟基喹啉-2(1H)-酮
描述
6-Bromo-4-hydroxyquinolin-2(1H)-one is a chemical compound with the molecular formula C9H6BrNO2 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .
Synthesis Analysis
The synthesis of 6-Bromo-4-hydroxyquinolin-2(1H)-one involves several steps. One method involves the use of 4’-BROMOACETOACETANILIDE as a starting material . The reaction conditions include heating at 120℃ for 1 hour . Another method involves the use of (diacetoxy iodo) benzene in dichloromethane, to which trifluoromethanesulfonic acid is added dropwise .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-hydroxyquinolin-2(1H)-one consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 238.95800 .Chemical Reactions Analysis
6-Bromo-4-hydroxyquinolin-2(1H)-one can be used as an intermediate in various chemical reactions. It is particularly useful in the synthesis of other compounds in the laboratory and in chemical production processes .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-4-hydroxyquinolin-2(1H)-one include a molecular weight of 240.05300, a boiling point of 451.3±45.0 °C, and a density of 1.8±0.1 g/cm3 . The compound also has a LogP value of 2.40850, indicating its lipophilicity .科学研究应用
光敏保护基
6-溴-4-羟基喹啉-2(1H)-酮已被探索用作羧酸的光敏保护基。研究表明,与其他酯类相比,它表现出更高的单光子量子效率,并对多光子诱导的光解敏感,适合体内使用。其增加的溶解度和低荧光也增强了它作为生物信使的光遮蔽基的实用性 (Fedoryak & Dore, 2002)。
2H-苯并吡喹醌-7(8H)-酮的合成
该化合物已被用于选择性合成2H-苯并吡喹醌-7(8H)-酮。这涉及将不同的4-羟基喹啉-2(1H)-酮与溴苄溴化物处理,然后经过一系列反应得到最终产物。由于其在各个领域的潜在应用,这些化合物备受关注 (Majumdar & Mukhopadhyay, 2003)。
细胞毒活性和荧光性质
研究重点放在合成3-羟基喹啉-4(1H)-酮衍生物上,6-溴-4-羟基喹啉-2(1H)-酮是其中的一个关键中间体。这些衍生物已被筛选用于对抗各种癌细胞系的细胞毒活性,并且已研究了它们的荧光性质,为了解它们的潜在治疗应用提供了见解 (Kadrić等,2014)。
流感A核酸酶的抑制剂
已合成并评估了几种3-羟基喹啉-2(1H)-酮的衍生物,包括溴化版本,作为2009年大流行H1N1流感A核酸酶的抑制剂。这项研究突显了它作为流感A的治疗药物的潜力 (Sagong et al., 2013)。
染料合成中的光谱研究
该化合物还参与了与其变体衍生的新羟基偶氮染料合成相关的光谱研究。这些研究有助于了解这些染料的性质,这可能对各种工业应用产生影响 (Yahyazadeh et al., 2022)。
作用机制
While the specific mechanism of action of 6-Bromo-4-hydroxyquinolin-2(1H)-one is not mentioned in the search results, a study on 4-Hydroxy-2-quinolinone analogs (which includes 6-Bromo-4-hydroxyquinolin-2(1H)-one) suggests that these compounds have antimicrobial activity . The length of the alkyl chain and the type of substituent have a significant impact on the antimicrobial activities .
安全和危害
6-Bromo-4-hydroxyquinolin-2(1H)-one is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . If swallowed, wash out mouth with copious amounts of water for at least 15 minutes .
未来方向
属性
IUPAC Name |
6-bromo-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFPMEMMMGZBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715837 | |
| Record name | 6-Bromo-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-hydroxyquinolin-2(1H)-one | |
CAS RN |
54675-23-9 | |
| Record name | 6-Bromo-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-4-hydroxyquinolin-2(1h)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

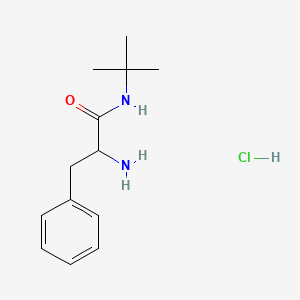
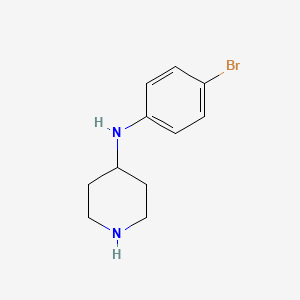
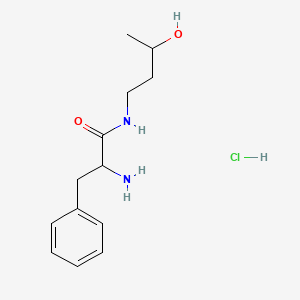
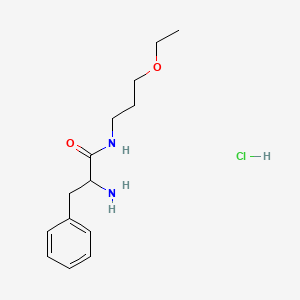
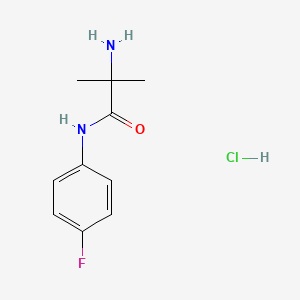
![[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride](/img/structure/B1527512.png)
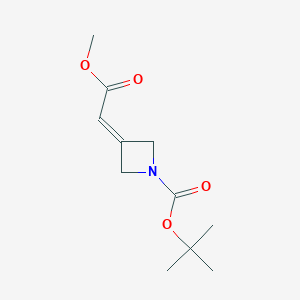
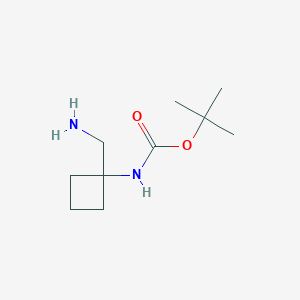
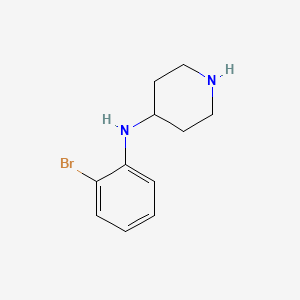
![1-Azepanyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1527516.png)
![3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527520.png)


